molecular formula C8H14O4 B6227782 3-(oxan-3-yloxy)propanoic acid CAS No. 1554436-23-5

3-(oxan-3-yloxy)propanoic acid

Cat. No.: B6227782
CAS No.: 1554436-23-5
M. Wt: 174.2
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Description

3-(oxan-3-yloxy)propanoic acid is an organic compound characterized by the presence of an oxane ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(oxan-3-yloxy)propanoic acid typically involves the reaction of oxane derivatives with propanoic acid or its derivatives. One common method includes the esterification of oxane-3-ol with propanoic acid under acidic conditions, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using catalysts to enhance reaction efficiency. The use of continuous flow reactors can also optimize the production process by maintaining consistent reaction conditions and improving yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxane carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of oxane alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane ring can be modified with various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Oxane carboxylic acids.

    Reduction: Oxane alcohols.

    Substitution: Substituted oxane derivatives.

Scientific Research Applications

3-(oxan-3-yloxy)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its reactivity and structural properties.

Mechanism of Action

The mechanism of action of 3-(oxan-3-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxane ring can facilitate binding to active sites, while the propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 3-(oxan-2-yloxy)propanoic acid
  • 3-(oxan-4-yloxy)propanoic acid
  • 3-(tetrahydrofuran-3-yloxy)propanoic acid

Comparison: 3-(oxan-3-yloxy)propanoic acid is unique due to the position of the oxane ring attachment, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

CAS No.

1554436-23-5

Molecular Formula

C8H14O4

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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